HL271 acetate
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Overview
Description
- IM-156 (Lixumistat acetate) is a chemical derivative of Metformin.
- It acts as a potent and orally active activator of AMP-activated protein kinase (AMPK).
- AMPK plays a crucial role in cellular energy homeostasis and metabolic regulation.
- Lixumistat acetate has been investigated for its potential therapeutic effects in various contexts.
Preparation Methods
- Synthetic routes for IM-156 are not widely documented, but it is chemically derived from Metformin.
- Industrial production methods may involve modifications of existing Metformin synthesis processes.
Chemical Reactions Analysis
- IM-156 likely undergoes various reactions due to its structural similarity to Metformin.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions used depend on the specific reaction.
- Major products formed may include metabolites or modified derivatives.
Scientific Research Applications
- IM-156 has been studied extensively in the following areas:
Cancer Research: As an oxidative phosphorylation (OXPHOS) inhibitor, it shows promise in solid tumor studies.
Aging-Associated Cognitive Impairment: Lixumistat acetate attenuates cognitive decline in animal models.
Metabolic Regulation: Although it does not significantly affect metabolic parameters in diet-induced obesity mice, further research is ongoing.
Mechanism of Action
- IM-156 activates AMPK by increasing its phosphorylation.
- AMPK regulates cellular energy balance, glucose metabolism, and lipid homeostasis.
- The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- IM-156’s uniqueness lies in its dual role as an AMPK activator and OXPHOS inhibitor.
- Similar compounds include Metformin (from which it is derived) and other AMPK modulators.
Properties
IUPAC Name |
acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O.C2H4O2/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;1-2(3)4/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFDCTOLSXWRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422365-94-3 |
Source
|
Record name | IM-156 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422365943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IM-156 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MS59W493C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.